rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans
Description
rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans is a racemic mixture of a morpholine-derived compound characterized by a trans-configuration at the 2R and 6S stereocenters. The molecule features a methyl ester group at position 2 and a methyl substituent at position 6 on the morpholine ring. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
2307780-69-2 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Methyl Group
The 6-methyl substituent is introduced via alkylation of a morpholine intermediate. Using methyl iodide and a strong base (e.g., LDA) at −78°C ensures regioselective methylation at position 6. This step achieves 92% yield with minimal byproducts.
Esterification of the Carboxylic Acid
The carboxylic acid at position 2 is esterified using methanol under Fischer esterification conditions. Concentrated HCl serves as both a catalyst and a source for the hydrochloride salt. Reaction parameters include:
Resolution of Racemic Mixtures
Although the target compound is racemic, industrial-scale synthesis often involves resolving intermediates to optimize purity. A patented method employs optically active mandelic acid to separate diastereomeric salts of trans-2,6-dimethylmorpholine. For example:
Procedure :
-
Racemic trans-2,6-dimethylmorpholine (1 mol) is reacted with D-mandelic acid (1 mol) in isopropanol.
-
The S,S-enantiomer preferentially crystallizes as a mandelate salt, leaving the R,R-enantiomer in solution.
-
The salt is filtered, and the free base is regenerated using NaOH.
-
The process achieves 98% enantiomeric excess (ee) for the S,S-isomer.
Hydrochloride Salt Formation
The final step involves treating the free base with HCl gas in anhydrous diethyl ether. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum. Key metrics include:
-
Purity: ≥99% (HPLC)
-
Solubility: 120 mg/mL in water
Comparative Analysis of Synthetic Routes
*Yield after resolution and salt formation.
Industrial-Scale Optimization
Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance efficiency. For example:
-
Flow System : Tubular reactor with in-line pH monitoring.
-
Throughput : 50 L/h
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Cost Reduction : 30% lower solvent usage compared to batch processes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Asymmetric Catalysis
The chiral nature of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride makes it a candidate for use as a ligand in asymmetric catalysis. Asymmetric catalysts are essential for synthesizing enantiopure molecules that are crucial in drug discovery and material science. The compound's ability to form stable complexes with metal ions could enhance the efficiency of enantioselective reactions.
Research indicates that rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride exhibits potential pharmacological effects due to its structural similarity to other bioactive compounds. Some reported activities include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be explored for therapeutic applications.
- Binding Affinity Studies : Interaction studies have shown that this compound can bind to various biological targets, providing insights into its mechanism of action.
Scaffold for Drug Design
The morpholine ring in the structure allows for modifications that can lead to the development of novel derivatives with enhanced biological activity. This scaffold can serve as a basis for designing inhibitors targeting specific enzymes or receptors involved in disease processes.
Case Studies
Recent studies have explored various aspects of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride:
- Inhibition Studies : A study investigating its inhibitory effects on arginase demonstrated promising results with IC values indicating effective enzyme inhibition .
- Synthetic Approaches : Research has detailed synthetic routes for creating derivatives of this compound that maintain or enhance its biological activity, showcasing its versatility as a building block in drug design .
- Biocompatibility Assessments : Preliminary assessments suggest that this compound may interact favorably with biological systems; however, further in-vitro and in-vivo studies are necessary to confirm these findings.
Mechanism of Action
The mechanism of action of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, trans (CAS: 2648869-69-4)
- Structural Differences : Replaces the 6-methyl group with a trifluoromethyl (CF₃) substituent and introduces an acetoxy group at position 3.
- Impact on Properties :
rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride (CAS: 1955494-20-8)
- Structural Differences : Substitutes the methyl ester with a carboxylic acid group at position 2.
- Impact on Properties: The carboxylic acid enhances polarity, improving aqueous solubility but reducing membrane permeability compared to the ester derivative . Potential for salt formation with bases, expanding formulation versatility.
- Molecular Weight : 181.62 g/mol, significantly lower than the target compound due to the absence of the ester methyl group .
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- Structural Differences : Incorporates a bulky 2-methyl-3-phenylpropyl substituent at position 4.
- Impact on Properties: Increased lipophilicity and steric hindrance, likely enhancing binding to hydrophobic targets (e.g., central nervous system receptors) .
Data Table: Key Comparative Properties
Research Findings and Implications
- Electron-Withdrawing Groups : The CF₃ analog (Compound 2.1) demonstrates how electronegative substituents can enhance stability but limit commercial viability due to synthetic challenges .
- Functional Group Interplay : The carboxylic acid derivative (Compound 2.2) underscores the trade-off between solubility and bioavailability, a critical consideration in drug design .
- Steric and Aromatic Effects : The phenylpropyl-substituted morpholine (Compound 2.3) exemplifies how bulky groups can target specific biological systems, though at the cost of solubility .
Biological Activity
Rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, is a chiral morpholine derivative that has garnered attention for its potential biological activity due to its unique structural features. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring with a methyl group at the 6-position and a carboxylate group at the 2-position. Its molecular formula is , with a molecular weight of approximately 195.64 g/mol. The chiral nature of the compound suggests its potential as a ligand in asymmetric catalysis and drug design.
Biological Activity
The biological activity of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride has been investigated in various studies. Key findings include:
- Pharmacological Effects : The compound exhibits pharmacological effects due to its structural similarity to other bioactive molecules. It has been noted for potential interactions with biological targets, including enzymes and receptors.
- In Vitro Studies : Preliminary in vitro studies suggest that the compound may act as an inhibitor for certain enzymes, although specific targets remain to be fully elucidated. The presence of the carboxylic acid moiety enhances its ability to interact with biological systems.
- In Vivo Studies : Further research is necessary to confirm in vivo efficacy and safety profiles. Current literature indicates that more comprehensive studies are needed to explore its pharmacodynamics and pharmacokinetics.
Comparative Analysis
To better understand the unique properties of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| Rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride | 1969287-69-1 | Similar morpholine structure | Different stereochemistry affecting biological activity |
| Methyl 6-Aminopyrazine-2-carboxylate | 118854-31-2 | Contains an amino group | Exhibits distinct biological properties compared to morpholines |
| (R)-Methyl Morpholine-2-carboxylate hydrochloride | 1352715-67-3 | Chiral morpholine derivative | Potentially different pharmacological effects due to stereochemistry |
Case Studies
- Enzyme Inhibition : A study investigating enzyme inhibitors found that rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride showed promising results in inhibiting target enzymes involved in metabolic pathways. The specific mechanism of inhibition remains under investigation.
- Ligand Development : Research focused on developing ligands for asymmetric catalysis highlighted the potential of this compound as a scaffold for synthesizing enantiopure molecules essential in drug discovery.
- Potential Applications : Given its structural features, rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride could serve as a starting point for designing novel therapeutic agents targeting various diseases.
Q & A
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC/IC values. Bootstrap resampling assesses confidence intervals for small datasets. Bayesian hierarchical models integrate prior data to refine parameter estimates in underpowered studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
